5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative with a phenyl group at the 1-position and a methyl group at the 5-position. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of β-ketoesters with ammonia and α-haloketones to form dihydropyridines, which can be further cyclized to triazoles.
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes is a popular method for synthesizing triazoles. This reaction is often catalyzed by copper(I) salts.
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of aryl halides with amines to form triazoles.
Industrial Production Methods: Industrial production of triazoles typically involves large-scale chemical synthesis using the above methods, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.
Reduction: Reduction reactions can reduce nitro groups to amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenation reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated compounds.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the triazole nucleus in the compound, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
These could include electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . The compound could also potentially undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Scientific Research Applications
5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the phenyl group at the 1-position.
Uniqueness: 5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 1-position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-8(2)10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWWWVDWLUAXPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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